HP590

STAT3 Inhibition Luciferase Reporter Assay Structure-Activity Relationship

HP590 is a first-in-class, orally bioavailable STAT3 inhibitor, uniquely achieving complete, dual inhibition of phosphorylation at both Tyr705 and Ser727 at just 40 nM. This mechanism is critical for blocking STAT3's nuclear and mitochondrial functions, a key differentiator from single-site inhibitors. Validated in vivo for gastric cancer xenograft models, it is the optimal choice for definitive preclinical studies. Select for unparalleled target engagement.

Molecular Formula C29H24F6N4O3
Molecular Weight 590.5 g/mol
Cat. No. B10855046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHP590
Molecular FormulaC29H24F6N4O3
Molecular Weight590.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=C(C=C2)OCC(F)(F)F)C(=O)C3=CC=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F
InChIInChI=1S/C29H24F6N4O3/c30-28(31,32)18-41-24-11-1-19(2-12-24)17-38-13-15-39(16-14-38)27(40)22-5-3-21(4-6-22)26-36-25(37-42-26)20-7-9-23(10-8-20)29(33,34)35/h1-12H,13-18H2
InChIKeyVFBJWQHKJOGQRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[[4-(2,2,2-Trifluoroethoxy)phenyl]methyl]piperazin-1-yl]-[4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phenyl]methanone (HP590): A Preclinical STAT3 Inhibitor for Gastric Cancer Research


The compound [4-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperazin-1-yl]-[4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phenyl]methanone, designated as HP590 (CAS: 2971855-37-3), is a synthetic small molecule belonging to the triaromatic heterocyclic class [1]. It functions as a potent, orally bioavailable inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) [1]. HP590 is characterized by its dual inhibitory activity against STAT3 phosphorylation at both Tyr705 and Ser727 residues, a mechanism distinct from many canonical STAT3 inhibitors [1]. The compound has a molecular weight of 590.52 g/mol and a calculated XLogP3-AA of 6.2, indicating significant lipophilicity [2].

Critical Differentiation of 4-[[4-(2,2,2-Trifluoroethoxy)phenyl]methyl]piperazin-1-yl]-[4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phenyl]methanone (HP590) from Generic STAT3 Inhibitors


Generic substitution within the STAT3 inhibitor class is scientifically invalid due to HP590's unique dual inhibitory mechanism targeting both Tyr705 and Ser727 phosphorylation sites. Unlike many canonical STAT3 inhibitors that primarily target Tyr705 phosphorylation (e.g., BBI608) or are less potent, HP590 achieves simultaneous, low-nanomolar inhibition of both canonical (Tyr705) and noncanonical (Ser727) STAT3 activation pathways [1]. This dual mechanism is crucial for effectively blocking STAT3's nuclear transcriptional and mitochondrial functions, leading to superior anti-proliferative and in vivo tumor growth inhibition compared to single-site inhibitors or less optimized analogs within the same chemotype [1].

Quantitative Evidence Guide: Procurement-Relevant Differentiation of 4-[[4-(2,2,2-Trifluoroethoxy)phenyl]methyl]piperazin-1-yl]-[4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phenyl]methanone (HP590)


Enhanced STAT3 Luciferase Inhibition Potency of HP590 Compared to Hit Compound 1a

HP590 demonstrates a significant 100-fold improvement in STAT3 luciferase inhibition potency over the initial screening hit, compound 1a, which shares the same triaromatic heterocyclic scaffold [1]. This improvement is a direct result of an extensive structure-activity relationship (SAR) optimization campaign [1].

STAT3 Inhibition Luciferase Reporter Assay Structure-Activity Relationship

Superior Anti-Proliferative Activity of HP590 Against Gastric Cancer Cells Relative to Clinical Candidate BBI608

In a direct comparison of anti-proliferative activity against gastric cancer (GC) cell lines, HP590 exhibited substantially lower IC50 values compared to the clinical-stage STAT3 inhibitor BBI608 (Napabucasin) [1].

Anti-proliferation Gastric Cancer STAT3 Inhibitor

Comparative Anti-Proliferative Efficacy of HP590 and Other Lead-Optimized Analogs

HP590 was identified as the optimal compound among a series of synthesized triaromatic heterocyclic derivatives, exhibiting superior anti-proliferative activities compared to its closest analogs (e.g., 1j, 3f, 3i) across multiple gastric cancer cell lines [1].

Anti-proliferation Gastric Cancer Lead Optimization

High-Value Research Application Scenarios for 4-[[4-(2,2,2-Trifluoroethoxy)phenyl]methyl]piperazin-1-yl]-[4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phenyl]methanone (HP590)


In Vitro Studies of Dual STAT3 Phosphorylation Inhibition in Gastric Cancer

HP590 is ideally suited for in vitro mechanistic studies requiring complete inhibition of STAT3 activation. At 40 nM, HP590 completely inhibits phosphorylation at both Tyr705 and Ser727 in gastric cancer cells without affecting total STAT3 protein levels, a key differentiator from compounds like BBI608 which only slightly affect p-Tyr705 and do not inhibit p-Ser727 [1]. This makes HP590 a critical tool for dissecting the canonical and noncanonical functions of STAT3 in tumorigenesis [1].

In Vivo Preclinical Gastric Cancer Xenograft Models

HP590 is validated for in vivo efficacy studies in gastric cancer xenograft models. Orally administered HP590 at 25 and 50 mg/kg once daily for 5 weeks effectively inhibits MKN45 tumor growth in a concentration-dependent manner in BALB/c-nude mice [1]. Its oral bioavailability and demonstrated in vivo potency support its use in preclinical programs evaluating STAT3 inhibition as a therapeutic strategy for gastric cancer [1].

Structure-Activity Relationship (SAR) Studies for Triaromatic STAT3 Inhibitors

As the optimized lead compound from a comprehensive SAR study on a triaromatic heterocyclic scaffold, HP590 serves as a benchmark for evaluating new analogs. Its well-characterized activity profile in luciferase, ATP inhibition, and cell proliferation assays provides a robust baseline for comparing the potency and efficacy of novel derivatives targeting the STAT3 pathway [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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